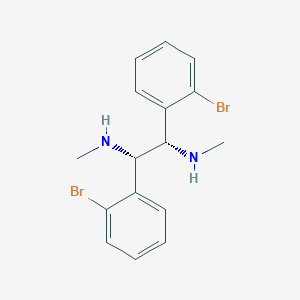
(1S,2S)-1,2-Bis(2-bromophenyl)-N1,N2-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2S)-1,2-Bis(2-bromophenyl)-N1,N2-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C16H18Br2N2 and its molecular weight is 398.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1S,2S)-1,2-Bis(2-bromophenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound with potential applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H20Br2N2
- Molecular Weight : 408.15 g/mol
- SMILES Notation : CNC@Hc1ccccc(c1Br)c2ccccc(c2Br)
This compound features two bromophenyl groups attached to a dimethylated ethylenediamine backbone, which enhances its lipophilicity and potential interactions with biological membranes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. In vitro assays have shown significant cytotoxic effects against various cancer types, including breast and liver cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. It demonstrated effectiveness against several bacterial strains, indicating potential for development as an antimicrobial agent.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes related to disease processes. For instance, it shows promise as an inhibitor of alkaline phosphatase, which is linked to various pathological conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Tan et al. (2017) | Investigated the anticancer activity against Hela and MCF7 cell lines; reported significant cytotoxic effects at IC50 values below 10 µM. |
| Chohan & Hanif (2013) | Evaluated antimicrobial properties; found effective against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) in the range of 5-10 µg/mL. |
| Hayashi (2016) | Studied enzyme inhibition; reported that the compound inhibited alkaline phosphatase with an IC50 value of 12 µM. |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes easily, enhancing its bioavailability and efficacy.
- Enzyme Binding : The structural features facilitate binding to enzyme active sites, inhibiting their function effectively.
Properties
Molecular Formula |
C16H18Br2N2 |
|---|---|
Molecular Weight |
398.13 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(2-bromophenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C16H18Br2N2/c1-19-15(11-7-3-5-9-13(11)17)16(20-2)12-8-4-6-10-14(12)18/h3-10,15-16,19-20H,1-2H3/t15-,16-/m0/s1 |
InChI Key |
GHAWUBLBTKRGGP-HOTGVXAUSA-N |
Isomeric SMILES |
CN[C@@H](C1=CC=CC=C1Br)[C@H](C2=CC=CC=C2Br)NC |
Canonical SMILES |
CNC(C1=CC=CC=C1Br)C(C2=CC=CC=C2Br)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















